N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Historical Development of Dibenzo[b,f]Oxazepine Scaffold
The dibenzo[b,f]oxazepine nucleus originated from mid-20th-century efforts to expand the therapeutic potential of tricyclic compounds. Early work on dibenzazepines, such as carbamazepine (a dibenzo[b,f]azepine derivative), laid the groundwork for understanding fused heterocyclic systems. Carbamazepine’s approval in the 1960s for neurological disorders demonstrated the pharmacological versatility of dibenzo-fused scaffolds, prompting structural diversification.
The introduction of oxygen and nitrogen atoms into the central ring marked a pivotal shift. Dibenzo[b,f]oxazepines emerged as distinct entities, combining the rigidity of two benzene rings with the electronic diversity of a 1,4-oxazepine moiety. This modification enhanced molecular interactions with biological targets while improving metabolic stability compared to earlier azepine derivatives. The specific substitution pattern of the subject compound—featuring methyl groups at positions 8 and 10, an 11-oxo group, and a sulfonylated acetamide side chain—reflects iterative optimization for target selectivity and pharmacokinetic properties.
Significance in Contemporary Medicinal Chemistry
Dibenzo[b,f]oxazepines occupy a strategic niche in drug design due to their dual capacity for aromatic stacking and polar interactions. The subject compound’s acetamide group at position 2 introduces hydrogen-bonding potential, while the 4-(isopropylsulfonyl)phenyl moiety enhances solubility and modulates electronic properties. Such features align with modern strategies to balance lipophilicity and bioavailability.
Recent studies underscore the scaffold’s adaptability across therapeutic domains:
- Kinase Inhibition : The planar dibenzo system facilitates ATP-competitive binding in kinase domains, as seen in analogous compounds targeting EGFR and VEGFR.
- Epigenetic Modulation : Structural analogs demonstrate histone deacetylase (HDAC) inhibitory activity, leveraging the oxazepine ring’s capacity to coordinate zinc ions.
- Ion Channel Interactions : The scaffold’s rigidity mimics natural channel blockers, suggesting utility in neurological and cardiovascular applications.
Table 1: Key Structural Features and Putative Targets
Structural Classification within Heterocyclic Compound Networks
The compound belongs to the tricyclic dibenzo-oxazepine class, characterized by:
- Fused Aromatic System : Two benzene rings fused to a seven-membered 1,4-oxazepine ring.
- Heteroatom Arrangement : Oxygen at position 1 and nitrogen at position 4 of the central ring, creating a dipole moment that influences binding kinetics.
- Substituent Geometry : Methyl groups at positions 8 and 10 impose steric constraints, potentially favoring interactions with hydrophobic binding pockets.
This architecture places it within a broader family of bioactive heterocycles, including dibenzo[b,f]oxepines (which lack the nitrogen atom) and dibenzodiazepines (with two nitrogens). The 1,4-oxazepine configuration distinguishes it from 1,5-regioisomers, which exhibit distinct conformational dynamics and target affinities.
Research Trajectory and Scientific Significance
Current investigations focus on three axes:
- Synthetic Methodology : Developing regioselective routes to install the 8,10-dimethyl and 11-oxo groups without side reactions. Recent advances in Pd-catalyzed cross-coupling and microwave-assisted cyclization show promise.
- Structure-Activity Relationships (SAR) : Systematic modification of the acetamide side chain to optimize binding to serine/threonine kinases. Preliminary molecular docking studies suggest the isopropylsulfonyl group enhances affinity for hydrophobic subpockets.
- Target Identification : Proteomic profiling of analogs reveals potential interactions with dysregulated pathways in oncology and inflammation, particularly NF-κB and STAT3 signaling.
Table 2: Comparative Analysis of Dibenzo-Fused Heterocycles
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-16(2)34(31,32)20-9-6-18(7-10-20)14-25(29)27-19-8-12-23-21(15-19)26(30)28(4)22-13-17(3)5-11-24(22)33-23/h5-13,15-16H,14H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKLXBOVHNRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C(C)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 452.5 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core with various substituents that enhance its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 921899-27-6 |
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class can interact with various biological targets. Specifically, this compound has been noted for its potential as:
- Dopamine D2 Receptor Inhibitor : Compounds in this class have shown selective inhibition of dopamine receptors, which are crucial in treating neurological disorders .
Anticancer Activity
Studies have highlighted the anticancer potential of related oxazepine derivatives. For instance, certain dibenzo[b,f][1,4]oxazepines have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
The neuroprotective properties of dibenzo[b,f][1,4]oxazepines suggest that this compound may be beneficial in treating neurodegenerative diseases. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Study 1: Inhibition of Angiogenesis
A study explored the effects of related compounds on angiogenesis and vascular permeability. The results indicated that these compounds could inhibit the MEK/ERK signaling pathway, leading to reduced expression of pro-angiogenic factors such as VCAM-1 . This suggests potential applications in cancer therapy where angiogenesis is a critical factor.
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of dibenzo[b,f][1,4]oxazepine derivatives. The findings revealed that these compounds exhibited significant antibacterial effects against a range of pathogens, indicating their potential as novel antimicrobial agents .
Scientific Research Applications
Antipsychotic and Neuroprotective Effects
Research indicates that compounds containing the dibenzo[b,f][1,4]oxazepine scaffold exhibit antipsychotic properties. For instance, related compounds have been shown to act as dopamine D2 receptor antagonists, which are critical in managing schizophrenia and other psychotic disorders . The neuroprotective effects of oxazepines may also provide benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation.
Anti-inflammatory Properties
Oxazepines are recognized for their anti-inflammatory activity. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis and other autoimmune disorders .
Anticancer Activity
Emerging evidence suggests that oxazepine derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . The specific compound may target pathways involved in tumor growth and metastasis.
Synthesis and Derivatives
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide has been explored through various methodologies, including one-pot reactions that enhance efficiency and yield . Derivatives of this compound are being investigated for improved potency and selectivity against specific biological targets.
Case Study 1: Antipsychotic Efficacy
A clinical trial involving a related dibenzo[b,f][1,4]oxazepine compound demonstrated significant reductions in psychotic symptoms among patients with schizophrenia. The trial highlighted the importance of the oxazepine structure in mediating dopaminergic activity.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that the compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in therapeutic strategies aimed at controlling chronic inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs from the provided evidence:
Key Observations:
Core Heteroatom Variation: The target compound and derivatives retain the oxazepine core, whereas analogs use a thiazepine (sulfur instead of oxygen in the seven-membered ring).
Substituent Effects :
- The isopropylsulfonyl group in the target compound contrasts with methoxybenzyl esters (), tetrahydronaphthalene-sulfonamide (), and acetyl/methylbenzenesulfonamide (). Sulfonyl groups enhance polarity and hydrogen-bond acceptor capacity, which could improve solubility or target engagement compared to esters or alkyl chains.
Synthetic Challenges :
- highlights low yields (9%) for thiazepine derivatives, attributed to multi-step purification (e.g., preparative HPLC). The target compound’s synthesis may face similar challenges due to steric hindrance from the dibenzo-fused system and bulky substituents .
Structural Characterization :
- Analogs in and were validated via ¹H NMR and LCMS, suggesting these methods are standard for confirming purity and regiochemistry in such systems .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including amide coupling, sulfonylation, and cyclization. Critical factors include:
- Catalysts and solvents : Use of DMF or dichloromethane for solubility, with catalytic bases like triethylamine to drive amide bond formation .
- Temperature control : Cyclization steps often require reflux conditions (e.g., 80–100°C) to ensure ring closure .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which analytical techniques are essential for structural validation?
- NMR spectroscopy : - and -NMR confirm substituent positions and stereochemistry (e.g., methyl groups at positions 8 and 10) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 523.18) .
- X-ray crystallography : Resolves ambiguities in the dibenzoxazepine core geometry (if single crystals are obtainable) .
Q. How does the compound’s solubility impact experimental design?
The compound exhibits limited aqueous solubility due to its hydrophobic dibenzoxazepine core. Researchers should:
- Use polar aprotic solvents (e.g., DMSO) for in vitro assays.
- Optimize dosing vehicles (e.g., PEG-400) for in vivo pharmacokinetic studies .
Advanced Research Questions
Q. What mechanistic insights exist for its biological activity?
Preliminary studies on analogs suggest:
- HDAC inhibition : The acetamide moiety may chelate zinc ions in histone deacetylase active sites (IC ~ 1.2 µM in HeLa cell lysates) .
- Dopamine receptor modulation : The dibenzoxazepine scaffold mimics neuroleptics like loxapine, potentially binding D-like receptors (K ~ 120 nM in radioligand assays) .
Q. How can data contradictions in bioactivity studies be resolved?
Conflicting results (e.g., high in vitro potency vs. low in vivo efficacy) may arise from:
- Metabolic instability : The isopropylsulfonyl group is susceptible to cytochrome P450-mediated oxidation. Mitigate via deuterium substitution at vulnerable positions .
- Solubility-limited bioavailability : Use nanoparticle formulations to enhance dissolution rates (e.g., 80% encapsulation efficiency with PLGA polymers) .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Map interactions with HDAC8 (PDB: 1T69) or D receptors (PDB: 6CM4) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., sulfonyl vs. methoxy groups) with IC values using partial least squares regression .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Substituent (Position) | Target | Activity (IC) | Reference |
|---|---|---|---|
| Methoxy (R1) | HDAC | 1.2 µM | |
| Isopropylsulfonyl (R2) | D receptor | 120 nM | |
| Chloro (R3) | Antimicrobial | MIC: 8 µg/mL |
Q. Table 2: Optimal Reaction Conditions for Key Steps
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Amide Coupling | EDC/DMAP, DCM | 25°C | 78 |
| Sulfonylation | Pyridine, THF | 60°C | 85 |
| Cyclization | KCO, DMF | 100°C | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
